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molecular formula C13H14N2OS B3947553 3-allyl-5-benzyl-2-thioxo-4-imidazolidinone

3-allyl-5-benzyl-2-thioxo-4-imidazolidinone

Cat. No. B3947553
M. Wt: 246.33 g/mol
InChI Key: RAXMHIGASBNFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919630B2

Procedure details

A flask equipped with a magnetic stirrer was charged with phenylalanine (15.8 g, 0.100 mol), triethylamine (11.1 g, 0.11 mol) pyridine (100 mL), and water (50 mL). Allyl isothiocyanate (10.4 g, 0.11 mol) was added to the flask, and the mixture was kept at 40-450 for 4 hr. the mixture was cooled to room temperature and was then extracted with 3×200 mL of toluene. The aqueous phase was mixed with concentrated hydrochloric acid (16 mL, 0.19 mol) and boiled gently for 45 min. The reaction mixture was stirred rapidly as it cooled to room temperature. It was further cooled in an ice-water bath for 20 min, and the solid that had formed was collected and washed with water.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:10]([OH:12])=O)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(N(CC)CC)C.[CH2:20]([N:23]=[C:24]=[S:25])[CH:21]=[CH2:22].Cl>O>[CH2:20]([N:23]1[C:10](=[O:12])[CH:2]([CH2:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:1][C:24]1=[S:25])[CH:21]=[CH2:22]

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C=C)N=C=S
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred rapidly as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a magnetic stirrer
EXTRACTION
Type
EXTRACTION
Details
was then extracted with 3×200 mL of toluene
WAIT
Type
WAIT
Details
boiled gently for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was further cooled in an ice-water bath for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the solid that had formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C=C)N1C(NC(C1=O)CC1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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